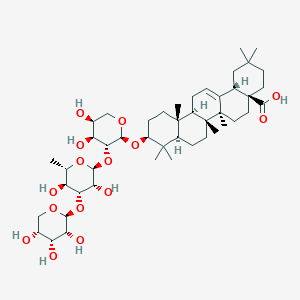

Saponin CP4

Description

Properties

Molecular Formula |

C46H74O15 |

|---|---|

Molecular Weight |

867.1 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C46H74O15/c1-22-30(49)35(60-37-33(52)31(50)25(47)20-56-37)34(53)38(58-22)61-36-32(51)26(48)21-57-39(36)59-29-12-13-43(6)27(42(29,4)5)11-14-45(8)28(43)10-9-23-24-19-41(2,3)15-17-46(24,40(54)55)18-16-44(23,45)7/h9,22,24-39,47-53H,10-21H2,1-8H3,(H,54,55)/t22-,24-,25+,26-,27-,28+,29-,30-,31+,32-,33+,34+,35+,36+,37-,38-,39-,43-,44+,45+,46-/m0/s1 |

InChI Key |

QDYPTQWAAOGCJD-DHNGTCSPSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@@H]([C@@H](CO8)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Saponin CP4: A Technical Overview of a Unique Triterpenoid Saponin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saponin (B1150181) CP4, also known as Prosapogenin CP4, is a triterpenoid (B12794562) saponin isolated from the plant Anemone hupehensis. As a derivative of oleanolic acid, it possesses a distinct chemical structure that sets it apart from other saponins (B1172615) found in the Anemone genus. This technical guide provides a comprehensive overview of the currently available information on the chemical structure and properties of Saponin CP4. While preliminary data suggests a unique biological profile, further research is required to fully elucidate its pharmacological potential and mechanism of action. This document aims to consolidate the existing knowledge and serve as a foundational resource for researchers interested in this particular natural product.

Chemical Identity and Structure

This compound is classified as an oleanolic acid derivative. Its chemical identity is further defined by the following identifiers:

-

Synonyms: Prosapogenin CP4, Presapogenin-CP4

-

CAS Number: 75799-18-7

-

Molecular Formula: C₄₆H₇₄O₁₅

-

Molecular Weight: 867.08 g/mol [1]

The core structure of this compound is based on the pentacyclic triterpene, oleanolic acid. A key distinguishing feature is the absence of a hydroxyl group at the C-23 position. The full chemical structure, including the glycosidic linkages, is presented below.

(Image of the 2D chemical structure of Presapogenin-CP4 from PubChem would be inserted here if image generation were possible.)

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential as a therapeutic agent. The available data, largely based on computational predictions, are summarized in the table below.

| Property | Value | Source |

| Boiling Point (Predicted) | 944.4 ± 65.0 °C | [1] |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 4.07 ± 0.70 | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

Biological Properties

A notable characteristic of this compound, as reported in several chemical supplier databases, is its lack of growth-inhibitory effects.[2] However, the primary scientific literature providing quantitative data (e.g., IC₅₀ values) and the specific experimental conditions (e.g., cell lines, concentrations tested) to support this claim are not publicly available at this time.

This is particularly noteworthy given that many other triterpenoid saponins isolated from the Anemone genus have demonstrated cytotoxic activities against various cancer cell lines. For instance, certain saponins from Anemone taipaiensis have shown IC₅₀ values in the micromolar range against cell lines such as A549 (lung carcinoma), HeLa (cervical carcinoma), HepG2 (hepatocellular carcinoma), HL-60 (promyelocytic leukemia), and U87MG (glioblastoma). The apparent lack of cytotoxicity for this compound suggests a unique structure-activity relationship that warrants further investigation.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not extensively described in the currently accessible scientific literature. However, based on general methods for the phytochemical analysis of Anemone species, a probable workflow for its isolation and analysis can be outlined.

Caption: A generalized workflow for the isolation and characterization of this compound.

Mechanism of Action and Signaling Pathways

The specific mechanism of action for this compound has not been elucidated. Given the lack of reported growth-inhibitory effects, it is plausible that it does not interact with common cytotoxic targets. However, without dedicated studies, any discussion on its molecular interactions remains speculative.

For context, the biosynthesis of triterpenoid saponins in plants follows a complex pathway originating from the mevalonate (B85504) pathway in the cytoplasm. A simplified representation of this biosynthetic pathway is provided below.

Caption: A simplified diagram of the triterpenoid saponin biosynthetic pathway.

Conclusion and Future Directions

This compound represents an intriguing natural product from Anemone hupehensis. While its basic chemical and physical properties have been documented, there is a significant gap in the understanding of its biological activity and mechanism of action. The assertion of its non-cytotoxic nature, in contrast to many of its structural relatives, presents a compelling area for future research.

To fully realize the potential of this compound, the following research avenues are recommended:

-

Re-isolation and Unambiguous Structural Confirmation: Isolation of this compound from Anemone hupehensis and comprehensive spectroscopic analysis to confirm its structure.

-

Quantitative Biological Evaluation: Systematic screening of this compound against a diverse panel of cell lines and biological targets to quantitatively assess its activity profile.

-

Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways modulated by this compound to understand its unique biological properties.

-

Semi-synthesis of Analogs: Exploration of the structure-activity relationship by synthesizing derivatives of this compound to potentially develop novel therapeutic agents.

This technical guide serves as a starting point for researchers, and it is anticipated that future studies will provide the necessary data to fully unlock the scientific and therapeutic value of this compound.

References

An In-depth Technical Guide to Saponin CP4, an Oleanolic Acid Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saponin (B1150181) CP4 is a naturally occurring triterpenoid (B12794562) saponin, identified as an oleanolic acid derivative. Structurally, it is characterized by the absence of a hydroxyl group at the C-23 position of the oleanolic acid backbone.[1] While specific research on Saponin CP4 is limited, its classification as an oleanolic acid saponin places it within a well-studied family of bioactive compounds with a wide range of pharmacological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of this compound, including its known characteristics, and contextualizes its potential biological activities and mechanisms of action based on the broader understanding of oleanolic acid and its derivatives. Detailed experimental protocols for the isolation, characterization, and bioactivity assessment of similar saponins (B1172615) are provided, alongside diagrams of key signaling pathways potentially modulated by these compounds.

Introduction to this compound and Oleanolic Acid Saponins

This compound is a member of the oleanane-type pentacyclic triterpenoid saponins. Its aglycone core is oleanolic acid, a ubiquitous natural compound found in numerous plant species.[2] this compound has been isolated from plants of the Ranunculaceae family, specifically Clematis grandidentata.[2] A distinguishing feature of this compound is the lack of a hydroxyl group at the C-23 position.[1]

Oleanolic acid and its saponin derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anticancer properties. These effects are often attributed to their ability to modulate key cellular signaling pathways. While one source indicates that this compound shows no growth inhibition, the broader class of oleanolic acid saponins has demonstrated significant cytotoxic and anti-inflammatory potential.[1] This guide will explore these potential activities in the context of this compound.

Potential Biological Activities and Quantitative Data

Table 1: Cytotoxic Activity of Oleanolic Acid Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Oleanolic Acid Derivative 17 | PC3 (Prostate) | MTT | 0.39 | |

| Oleanolic Acid Derivative 28 | A549 (Lung) | MTT | 0.22 | |

| Oleanolic Acid | A375 (Melanoma) | SRB | ~70.8% viability at 100 µM (24h) | |

| Oleanolic Acid Derivative 3a | A375 (Melanoma) | SRB | 48.5% viability at 100 µM (24h) | |

| Oleanolic Acid Derivative 3b | MeWo (Melanoma) | MTT | 51.1% viability at 100 µM (48h) | |

| Oleanolic Acid Derivative 6c | A549 (Lung) | Not Specified | 0.81 |

Table 2: Anti-inflammatory Activity of Oleanolic Acid Saponin Derivatives

| Compound | Cell Line | Assay | Effect | Reference |

| Saponin Derivative 29 | THP1-derived macrophages | ELISA | Significantly inhibited LPS-induced TNF-α and IL-6 secretion | |

| Oleanolic Acid | RAW 264.7 macrophages | Griess Assay | Inhibited LPS-induced nitric oxide production |

Key Signaling Pathways

Oleanolic acid and its derivatives have been shown to modulate several critical signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate these pathways, which represent potential mechanisms of action for this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Oleanolic acid derivatives have been reported to inhibit this pathway.

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibitory points for oleanolic acid saponins.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response. Chronic activation of this pathway is linked to various inflammatory diseases and cancer. Pentacyclic triterpenoids are known inhibitors of NF-κB activation.

Caption: The NF-κB signaling pathway, a target for the anti-inflammatory effects of oleanolic acid saponins.

Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the study of oleanolic acid saponins like this compound.

Isolation and Purification of Saponins from Clematis Species

This protocol provides a general framework for the extraction and isolation of saponins from Clematis plant material.

Caption: A generalized workflow for the isolation and purification of saponins from Clematis species.

Methodology:

-

Plant Material Preparation: Air-dry the roots of Clematis grandidentata and grind them into a coarse powder.

-

Extraction: Macerate the powdered material with 70% ethanol (B145695) at room temperature. Repeat the extraction three times to ensure a high yield. Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and partition sequentially with n-hexane (to remove lipids) and then with water-saturated n-butanol. The saponins will be concentrated in the n-butanol fraction.

-

Column Chromatography: Subject the n-butanol fraction to column chromatography on a macroporous resin or silica gel column. Elute with a gradient of methanol (B129727) in water to obtain several fractions.

-

Preparative HPLC: Further purify the saponin-containing fractions using preparative high-performance liquid chromatography (HPLC) to isolate individual compounds like this compound.

-

Structure Elucidation: Determine the structure of the isolated saponins using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, PC3, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test saponin (e.g., this compound) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test saponin for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the NO produced.

Western Blot Analysis of PI3K/Akt Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of protein expression and phosphorylation status.

Methodology:

-

Cell Lysis: Treat cells with the test saponin, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-50 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify the relative protein expression levels.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB using a luciferase reporter gene.

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

-

Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with the test saponin for 1 hour, followed by stimulation with an NF-κB activator such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL) for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in luciferase activity in the presence of the saponin indicates inhibition of the NF-κB pathway.

Conclusion

This compound, as an oleanolic acid derivative, belongs to a class of compounds with significant therapeutic potential. While direct biological data for this compound is currently limited, the extensive research on oleanolic acid and its other saponin derivatives provides a strong foundation for investigating its potential anti-inflammatory and cytotoxic activities. The experimental protocols and pathway analyses presented in this guide offer a comprehensive framework for researchers to explore the pharmacological properties of this compound and similar natural products. Further studies are warranted to elucidate the specific biological profile of this compound and to determine its potential as a lead compound in drug discovery and development.

References

The Biosynthesis of Saponin CP4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saponin (B1150181) CP4, an oleanane-type triterpenoid (B12794562) saponin, is a specialized metabolite found in plants of the Clematis genus, specifically identified in Clematis grandidentata. As a derivative of oleanolic acid, its biosynthesis follows the well-established pathway of triterpenoid saponin synthesis, involving a series of enzymatic reactions that convert a linear isoprenoid precursor into a complex glycosylated molecule. This technical guide provides an in-depth overview of the core biosynthesis pathway of Saponin CP4, detailing the enzymatic steps, relevant gene families, and experimental methodologies for its study. Quantitative data from related pathways are summarized to provide a comparative context.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Triterpene Backbone: Synthesis of the pentacyclic oleanane (B1240867) scaffold from the universal isoprenoid precursor, 2,3-oxidosqualene (B107256).

-

Oxidative Functionalization: Modification of the triterpene backbone by cytochrome P450 monooxygenases to produce the aglycone, oleanolic acid.

-

Glycosylation: Sequential attachment of sugar moieties to the oleanolic acid aglycone by UDP-glycosyltransferases to yield the final this compound molecule.

The proposed biosynthetic pathway is depicted in the following diagram:

Triterpene Backbone Formation: From Acetyl-CoA to β-Amyrin

The biosynthesis of the oleanane backbone begins with the cytosolic mevalonate (MVA) pathway, which utilizes acetyl-CoA as the primary building block to produce the C30 isoprenoid precursor, 2,3-oxidosqualene. This initial phase involves a series of well-characterized enzymatic steps catalyzed by enzymes such as HMG-CoA reductase (HMGR), farnesyl pyrophosphate synthase (FPPS), and squalene (B77637) synthase (SQS).

The crucial cyclization step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For the synthesis of oleanane-type saponins (B1172615) like this compound, the key enzyme is β-amyrin synthase (β-AS) . This enzyme directs the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene, β-amyrin, which serves as the foundational scaffold for a vast array of saponins.

Aglycone Formation: Oxidation of β-Amyrin to Oleanolic Acid

Following the formation of the β-amyrin backbone, a series of oxidative modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (P450s) . For the biosynthesis of oleanolic acid, the key transformation is the oxidation of the C-28 methyl group of β-amyrin to a carboxylic acid. This three-step oxidation is catalyzed by a single multifunctional P450 enzyme belonging to the CYP716A subfamily .[1] Studies in various plant species, including members of the Ranunculaceae family (to which Clematis belongs), have identified CYP716A enzymes as the catalysts for this specific conversion.[2]

Glycosylation of Oleanolic Acid to this compound (Putative Pathway)

The final and most complex stage in the biosynthesis of this compound is the sequential attachment of sugar moieties to the oleanolic acid aglycone. This process, known as glycosylation, is catalyzed by UDP-glycosyltransferases (UGTs) . These enzymes utilize activated sugar donors, typically UDP-sugars, to form glycosidic bonds at specific positions on the aglycone.

The exact UGTs and the precise sequence of glycosylation events leading to this compound in Clematis grandidentata have not yet been experimentally elucidated. However, based on the known structures of other oleanane saponins in Clematis species, a putative glycosylation pathway can be proposed.[1][3] Typically, the initial glycosylation occurs at the C-3 hydroxyl group of oleanolic acid, followed by the extension of the sugar chain and potential glycosylation at the C-28 carboxyl group. The specific sugars and their linkages are determined by the substrate specificity of the UGTs present in the plant.

Quantitative Data on Triterpenoid Saponin Biosynthesis

While specific quantitative data for the biosynthesis of this compound is not available, the following tables summarize relevant data from studies on oleanolic acid and other triterpenoid saponins to provide a comparative context for researchers.

Table 1: Michaelis-Menten Constants (Km) of Key Enzymes in Triterpenoid Biosynthesis

| Enzyme | Substrate | Km (µM) | Source Organism | Reference |

| β-Amyrin Synthase | 2,3-Oxidosqualene | 25.3 | Glycyrrhiza glabra | [4] |

| CYP716A12 | β-Amyrin | 12.5 | Medicago truncatula | |

| UGT73C11 | Oleanolic Acid | 8.7 | Barbarea vulgaris | |

| UGT73C11 | UDP-Glucose | 140 | Barbarea vulgaris |

Table 2: Product Yields from Heterologous Expression of Biosynthetic Genes

| Product | Host Organism | Precursor | Titer/Yield | Reference |

| β-Amyrin | Saccharomyces cerevisiae | - | 36.2 mg/L | |

| Oleanolic Acid | Saccharomyces cerevisiae | β-Amyrin | 46.3 mg/L | |

| Oleanolic Acid | Nicotiana benthamiana | β-Amyrin | ~100 µg/g fresh weight | |

| QS-21 Intermediate | Nicotiana benthamiana | 2,3-Oxidosqualene | 8.6 µg/g dry weight |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Gene Identification and Cloning

The identification of candidate genes for β-amyrin synthase, CYP716A P450s, and UGTs in Clematis grandidentata can be achieved through a transcriptomic approach.

-

RNA Extraction and Transcriptome Sequencing: Total RNA is extracted from various tissues of C. grandidentata (e.g., leaves, roots, stems) using a suitable plant RNA extraction kit. The quality and quantity of RNA are assessed using a spectrophotometer and agarose (B213101) gel electrophoresis. High-quality RNA is then used for library preparation and sequencing on a platform such as Illumina NovaSeq.

-

De Novo Assembly and Annotation: The raw sequencing reads are quality-filtered and assembled de novo using software like Trinity or SOAPdenovo-Trans. The resulting transcripts are then functionally annotated by performing BLAST searches against public protein databases (e.g., NCBI non-redundant protein database) and domain searches using InterProScan.

-

Candidate Gene Selection and Cloning: Transcripts showing high sequence similarity to known β-amyrin synthases, CYP716A family P450s, and plant UGTs are selected as candidate genes. Full-length open reading frames are amplified from cDNA using gene-specific primers and cloned into appropriate expression vectors (e.g., pET vectors for bacterial expression, pYES-DEST52 for yeast expression, or pEAQ-HT for plant transient expression).

Heterologous Expression and Functional Characterization of Enzymes

The function of candidate genes is confirmed by heterologous expression in a suitable host system, such as Escherichia coli, Saccharomyces cerevisiae, or Nicotiana benthamiana.

Protocol for P450 (CYP716A) Functional Assay in Yeast:

-

Yeast Transformation and Culture: The expression vector containing the candidate CYP716A gene is transformed into a yeast strain co-expressing a cytochrome P450 reductase (CPR) to provide the necessary reducing equivalents. The transformed yeast is grown in selective medium.

-

Protein Expression: Protein expression is induced by adding galactose to the culture medium.

-

Substrate Feeding: The yeast culture is supplemented with the precursor, β-amyrin.

-

Product Extraction: After a defined incubation period, the yeast cells are harvested, and the products are extracted using an organic solvent such as ethyl acetate (B1210297).

-

Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of oleanolic acid.

Protocol for UGT Functional Assay:

-

Protein Expression and Purification: The candidate UGT gene is expressed in E. coli, and the recombinant protein is purified using an affinity tag (e.g., His-tag).

-

Enzyme Assay: The in vitro assay is performed in a reaction buffer containing the purified UGT enzyme, the acceptor substrate (oleanolic acid or a glycosylated intermediate), and the activated sugar donor (e.g., UDP-glucose).

-

Reaction Termination and Product Analysis: The reaction is stopped, and the products are extracted and analyzed by LC-MS to detect the formation of the glycosylated product.

Quantitative Analysis of Saponins

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for the quantitative analysis of this compound and its biosynthetic intermediates in plant tissues.

Protocol for HPLC-MS Analysis:

-

Sample Preparation: Plant material is dried, ground to a fine powder, and extracted with a suitable solvent, typically methanol (B129727) or ethanol. The extract is then filtered and may be further purified using Solid Phase Extraction (SPE).

-

Chromatographic Separation: The extracted saponins are separated on a C18 reverse-phase HPLC column using a gradient elution with a mobile phase consisting of water (often with a formic acid or ammonium (B1175870) acetate additive) and acetonitrile (B52724) or methanol.

-

Mass Spectrometric Detection: The eluting compounds are detected using an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument). Quantification is achieved by comparing the peak area of the analyte to a standard curve generated from a purified this compound standard.

Conclusion

The biosynthesis of this compound is a multi-step enzymatic process that starts from basic carbon metabolism and culminates in a complex glycosylated triterpenoid. While the initial steps leading to the oleanolic acid aglycone are well-understood and conserved across many plant species, the specific glycosylation steps that define this compound remain a key area for future research. The protocols and comparative data presented in this guide provide a solid foundation for researchers to further investigate and potentially engineer the biosynthesis of this and other valuable oleanane-type saponins. The elucidation of the complete pathway will not only advance our fundamental understanding of plant specialized metabolism but also open up possibilities for the biotechnological production of this compound for pharmaceutical and other applications.

References

- 1. Studies on the constituents of Clematis species. VI. The constituents of Clematis stans Sieb. et Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous quantification of five triterpenoid saponins in Clematis L. spp. by high-performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the constituents of Clematis species. VII. Triterpenoid saponins from the roots of Clematis terniflora DC. var. robusta Tamura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization and identification of triterpenoid saponins in crude extracts from Clematis spp. by high-performance liquid chromatography/electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Saponin CP4: A Technical Guide on Natural Abundance, Yield, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saponin (B1150181) CP4, also known as Prosapogenin CP4, is a triterpenoid (B12794562) saponin of the oleanolic acid type, naturally occurring in select species of the Clematis genus, notably Clematis grandidentata. As a member of the broader saponin class of phytochemicals, Saponin CP4 is of increasing interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of knowledge regarding the natural abundance and yield of this compound, detailed methodologies for its extraction and isolation, and an in-depth exploration of its known biological activities and associated signaling pathways. While specific quantitative data on the natural prevalence of this compound remains limited in publicly accessible literature, this guide furnishes contextual data on related saponins (B1172615) and outlines the requisite experimental protocols for further investigation. Particular emphasis is placed on the emerging understanding of its mechanism of action, including its role in inducing mitophagy-mediated apoptosis in cancer cell lines.

Natural Abundance and Yield of this compound

Quantitative data concerning the specific natural abundance and extraction yield of this compound from its primary source, Clematis grandidentata, are not extensively documented in current scientific literature. However, to provide a relevant framework for researchers, the following tables summarize available data on the abundance of total triterpenoid saponins and oleanolic acid derivatives in various Clematis species and other plants. This information can serve as a valuable reference for estimating potential yields and designing extraction strategies.

Table 1: Total Triterpenoid Saponin Content in Select Clematis Species

| Plant Species | Plant Part | Total Triterpenoid Saponin Content (mg/g of dry weight) | Reference |

| Clematis napaulensis | Leaves | 0.289 | [1] |

| Clematis L. spp. | Various | Varies by species and analytical method | [2] |

Table 2: Yield of Oleanolic Acid and its Derivatives from Various Plant Sources

| Plant Species | Plant Part | Compound | Yield | Reference | | :--- | :--- | :--- | :--- | | Lantana camara L. | Roots | Oleanolic Acid | 1.23% (of dry weight) |[3] | | Ligustrum lucidum | Fruit | Oleanolic Acid and Ursolic Acid | 0.917 mg/g and 3.540 mg/g, respectively |[3] | | Clematis armandii | Stems | n-Butanol extract (from methanolic extract) | 26.3% (from initial methanolic extract) |[4] |

Experimental Protocols: Extraction and Isolation

The following is a generalized protocol for the extraction and isolation of triterpenoid saponins from Clematis species, adapted from established methodologies. This protocol can serve as a foundational procedure for the targeted isolation of this compound.

Materials and Equipment

-

Dried and powdered plant material (e.g., stems or roots of Clematis grandidentata)

-

Methanol (B129727) (80% and absolute)

-

n-Butanol

-

Petroleum ether

-

Hydrochloric acid (7%)

-

Deionized water

-

Rotary evaporator

-

Soxhlet apparatus (optional)

-

Chromatography columns (e.g., silica (B1680970) gel, Sephadex LH-20)

-

High-Performance Liquid Chromatography (HPLC) system

-

Standard laboratory glassware

Extraction and Fractionation Workflow

Caption: Workflow for the extraction and isolation of this compound.

Detailed Procedure

-

Maceration: The powdered plant material is macerated with 80% methanol at room temperature for 24 hours. This process is repeated three times to ensure exhaustive extraction.

-

Evaporation: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to fractionation with n-butanol to separate saponin-rich fractions.

-

Acid Hydrolysis: The n-butanol extract is hydrolyzed with 7% hydrochloric acid in methanol. This step is crucial for the isolation of prosapogenins like CP4.

-

Liquid-Liquid Extraction: Following hydrolysis, a liquid-liquid extraction is performed using petroleum ether to isolate the aglycone-rich fraction.

-

Evaporation: The petroleum ether extract is evaporated to dryness under reduced pressure.

-

Column Chromatography: The resulting extract is subjected to column chromatography on silica gel and/or Sephadex LH-20 for further purification.

-

Preparative HPLC: Final purification of this compound is achieved using a preparative High-Performance Liquid Chromatography (HPLC) system.

Biological Activity and Signaling Pathways

Initial studies on the biological activity of this compound indicated a lack of growth inhibition in HL-60 (human promyelocytic leukemia) cells. However, more recent and forthcoming research on its aglycone form, Prosapogenin CP4, has revealed a potent pro-apoptotic mechanism in A549 non-small cell lung cancer cells. This activity is mediated through the induction of mitophagy, a selective form of autophagy targeting mitochondria.

Mitophagy-Mediated Apoptosis

Forthcoming studies in late 2025 are expected to elucidate that Prosapogenin CP4 induces apoptosis in A549 cells by exacerbating mitophagy. This process involves two key signaling pathways: the AMPK-mTOR pathway and the PINK1/Parkin pathway.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling cascade initiated by Prosapogenin CP4, leading to apoptosis.

Caption: Proposed signaling pathway of Prosapogenin CP4-induced apoptosis.

Conclusion

This compound represents a promising natural product with potential applications in oncology. While further research is required to fully quantify its natural abundance and optimize extraction yields, the elucidation of its mechanism of action through the induction of mitophagy-mediated apoptosis opens new avenues for drug development. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to advance the study of this intriguing saponin. Future investigations should focus on quantifying this compound in Clematis grandidentata and other potential plant sources, as well as exploring its therapeutic efficacy in preclinical and clinical settings.

References

- 1. An oleanolic acid based bisglycoside from Clematis montana roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous quantification of five triterpenoid saponins in Clematis L. spp. by high-performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Isolation of oleanolic acid from Clematis armandii for differentiation it from adulterants by HPTLC/HPLC - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into Saponin CP4 and its Oleanolic Acid Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Saponin (B1150181) CP4 and Oleanolic Acid

Saponin CP4, also known as Prosapogenin CP4, is a triterpenoid (B12794562) saponin belonging to the oleanane (B1240867) class. Triterpenoid saponins (B1172615) are a diverse group of naturally occurring glycosides with a wide range of pharmacological activities.[1][2] The core structure of this compound is oleanolic acid, a pentacyclic triterpenoid that is widespread in the plant kingdom and known for its anti-inflammatory, antioxidant, and anticancer properties.[3][4] The structural elucidation and biological investigation of oleanolic acid and its derivatives are crucial for the development of new therapeutic agents.

Spectroscopic Data of the Oleanolic Acid Aglycone

The structural characterization of saponins relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below are representative data for the oleanolic acid aglycone.

NMR Spectroscopic Data

NMR spectroscopy is an indispensable tool for elucidating the complex structures of natural products. The ¹H and ¹³C NMR data provide detailed information about the carbon skeleton and the stereochemistry of the molecule.

Table 1: ¹H NMR Spectral Data of Oleanolic Acid (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-3 | 3.23 | dd | 11.5, 4.5 |

| H-12 | 5.28 | t | 3.5 |

| H-18 | 2.82 | dd | 13.5, 4.0 |

| CH₃-23 | 0.99 | s | |

| CH₃-24 | 0.76 | s | |

| CH₃-25 | 0.90 | s | |

| CH₃-26 | 0.82 | s | |

| CH₃-27 | 1.13 | s | |

| CH₃-29 | 0.92 | s | |

| CH₃-30 | 0.94 | s |

Data compiled from representative literature.

Table 2: ¹³C NMR Spectral Data of Oleanolic Acid (125 MHz, CDCl₃)

| Carbon | δ (ppm) | Carbon | δ (ppm) |

| 1 | 38.4 | 16 | 23.5 |

| 2 | 27.2 | 17 | 46.5 |

| 3 | 79.0 | 18 | 41.6 |

| 4 | 38.8 | 19 | 45.9 |

| 5 | 55.2 | 20 | 30.7 |

| 6 | 18.3 | 21 | 34.0 |

| 7 | 32.6 | 22 | 32.4 |

| 8 | 39.2 | 23 | 28.1 |

| 9 | 47.6 | 24 | 15.5 |

| 10 | 37.1 | 25 | 15.3 |

| 11 | 23.0 | 26 | 17.1 |

| 12 | 122.2 | 27 | 25.9 |

| 13 | 143.6 | 28 | 183.4 |

| 14 | 41.9 | 29 | 33.0 |

| 15 | 27.7 | 30 | 23.6 |

Data compiled from representative literature.

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For oleanolic acid, a common ionization technique is Electrospray Ionization (ESI).

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Oleanolic Acid

| Ion | m/z [M+H]⁺ | Calculated Mass |

| C₃₀H₄₈O₃ | 457.3625 | 456.7118 |

This represents the protonated molecule. The fragmentation pattern in MS/MS experiments would show characteristic losses of water and other small molecules.

Experimental Protocols

The isolation and analysis of saponins like this compound from plant material involve a series of standardized procedures.

Extraction and Isolation of Oleanolic Acid Saponins

-

Plant Material Preparation: The plant material (e.g., leaves, roots) is dried and ground into a fine powder.

-

Extraction: The powdered material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature or under reflux. This process is often repeated multiple times to ensure complete extraction.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Saponins are typically found in the more polar fractions (e.g., n-butanol).

-

Chromatographic Purification: The saponin-rich fraction is further purified using a combination of chromatographic techniques, such as column chromatography on silica (B1680970) gel or reversed-phase C18, followed by High-Performance Liquid Chromatography (HPLC) to isolate individual saponins.

NMR Spectroscopic Analysis

-

Sample Preparation: A small amount (typically 1-5 mg) of the purified saponin is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or Pyridine-d₅).

-

Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are analyzed to determine the structure of the aglycone and the sequence and linkage of the sugar moieties.

Mass Spectrometric Analysis

-

Sample Introduction: The purified saponin is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for saponins, which allows for the detection of the intact molecular ion.

-

Mass Analysis: High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, are used to determine the accurate mass and elemental composition.

-

Tandem MS (MS/MS): Fragmentation of the parent ion is induced to obtain information about the structure of the aglycone and the sugar units.

Signaling Pathways of Oleanolic Acid

Oleanolic acid, the core of this compound, has been shown to modulate multiple cell signaling pathways, which underlies its diverse biological activities.[3][5] These pathways are critical in the context of cancer prevention and therapy.[5]

Caption: Oleanolic Acid Signaling Pathways.

Oleanolic acid and its derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway in a dose-dependent manner.[5] This inhibition leads to a reduction in cell proliferation and survival. Furthermore, oleanolic acid can induce apoptosis through the generation of reactive oxygen species (ROS) and by modulating the expression of pro- and anti-apoptotic proteins.[5] It also exerts anti-inflammatory effects by inhibiting the NF-κB pathway.[5]

Conclusion

While specific spectroscopic data for this compound remains elusive, the detailed analysis of its aglycone, oleanolic acid, provides a robust framework for researchers. The provided NMR and MS data, along with standardized experimental protocols, offer a valuable resource for the isolation and characterization of similar saponins. The elucidation of the signaling pathways modulated by oleanolic acid highlights the therapeutic potential of this class of compounds and provides a basis for future drug development efforts. Further research is warranted to isolate and fully characterize this compound to explore its unique biological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. iris.unina.it [iris.unina.it]

- 3. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation of oleanolic acid from Clematis armandii for differentiation it from adulterants by HPTLC/HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Saponin CP4 and its Aglycone Moiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saponin (B1150181) CP4, also known as Prosapogenin (B1211922) CP4, is a triterpenoid (B12794562) saponin that has been isolated from plants of the Ranunculaceae family, including Clematis grandidentata and Anemone hupehensis Lemoine.[1][2][3] As a derivative of oleanolic acid, Saponin CP4 belongs to a class of natural products with a wide array of documented biological activities, ranging from anti-inflammatory to anticancer effects.[4][5] This technical guide provides a comprehensive overview of the current scientific understanding of this compound and its constituent aglycone. It consolidates available data on its chemical properties, biological activity, and potential mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel saponins (B1172615) for therapeutic applications.

Chemical Properties of this compound

This compound is a complex glycoside with a triterpenoid aglycone core. Its chemical identity has been established through various analytical techniques, providing a clear picture of its molecular structure.

Molecular Structure

The chemical structure of this compound is characterized by a pentacyclic triterpene skeleton of the oleanane (B1240867) type. A key distinguishing feature is the absence of a hydroxyl group at the C-23 position, a common site of substitution in many other oleanolic acid-derived saponins. The hydrophilic character of the molecule is imparted by a chain of sugar moieties attached to the aglycone.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | Prosapogenin CP4 | |

| CAS Number | 75799-18-7 | |

| Molecular Formula | C46H74O15 | |

| Molecular Weight | 867.07 g/mol | |

| Aglycone Type | Oleanolic acid derivative (lacking 23-OH) |

The Aglycone Moiety

The aglycone, or sapogenin, is the non-sugar component of the saponin. Upon hydrolysis of the glycosidic bonds, the aglycone of this compound is released. This aglycone is a derivative of oleanolic acid, a widely studied pentacyclic triterpenoid. The specific modification in the aglycone of this compound is the absence of a hydroxyl group at the 23rd carbon position. The biological activity of saponins is often significantly influenced by the structure of their aglycone.

Biological Activity and Cytotoxicity

The biological effects of this compound have been a subject of investigation, with some apparently conflicting reports in the available literature. While some commercial sources state that this compound exhibits "no growth inhibition," a specific study on triterpenoid saponins from Pulsatilla chinensis reports cytotoxic activity for structurally related compounds against the human promyelocytic leukemia cell line, HL-60. It is crucial for researchers to consult the primary literature to resolve such discrepancies.

Cytotoxicity Data

A study on saponins from Pulsatilla chinensis provides key insights into the potential cytotoxic effects of oleanane-type saponins. While the study does not explicitly name this compound, it reports an IC50 value for a structurally related compound.

Table 2: Cytotoxicity of a this compound-related Compound

| Cell Line | Compound | Assay Duration | IC50 Value | Method | Reference |

| HL-60 | Compound 6 (from Pulsatilla chinensis) | 72 hours | 2.3 μM | MTT Assay |

This data point suggests that this compound, or a closely related isomer, does possess cytotoxic activity against this particular cancer cell line. Further studies are warranted to confirm this activity and to evaluate its efficacy across a broader panel of cancer cell lines.

Experimental Protocols

To facilitate further research and validation of the reported biological activities, this section outlines the general experimental methodologies typically employed in the study of saponins like this compound.

Cell Culture and Maintenance

-

Cell Line: Human promyelocytic leukemia (HL-60) cells are a commonly used model for studying the effects of potential anticancer agents.

-

Culture Medium: HL-60 cells are typically cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: HL-60 cells are seeded into 96-well plates at a predetermined density (e.g., 4 x 10^4 cells/mL).

-

Compound Treatment: The cells are then treated with various concentrations of this compound or its aglycone. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Potential Signaling Pathways and Mechanism of Action

While specific studies on the signaling pathways modulated by this compound are limited, research on structurally similar oleanane-type saponins and their aglycones provides valuable insights into its potential mechanisms of action. A prominent mechanism of action for many cytotoxic saponins is the induction of apoptosis.

Intrinsic Apoptosis Pathway

Studies on 23-hydroxybetulinic acid, a triterpenoid aglycone from Pulsatilla chinensis, have shown that it can induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is characterized by:

-

Disruption of Mitochondrial Membrane Potential: The compound can cause a loss of the electrochemical gradient across the mitochondrial membrane.

-

Modulation of Bcl-2 Family Proteins: It can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins like Bax.

-

Cytochrome c Release: The change in mitochondrial membrane permeability results in the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and cell death.

Future Directions

The existing data on this compound suggests it is a molecule of interest for further investigation in the context of cancer research. Future research should focus on:

-

Confirmation of Cytotoxic Activity: A comprehensive study to confirm the cytotoxic effects of purified this compound against a panel of cancer cell lines is essential to resolve the conflicting reports.

-

Isolation and Characterization of the Aglycone: Detailed studies on the hydrolysis of this compound to isolate and fully characterize its aglycone are needed. The biological activity of the purified aglycone should be evaluated and compared to that of the parent saponin.

-

Mechanism of Action Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by this compound and its aglycone will be crucial to understand its mode of action.

-

In Vivo Efficacy: Should in vitro studies yield promising results, the evaluation of this compound and its aglycone in preclinical animal models of cancer would be the next logical step.

Conclusion

This compound is an oleanolic acid-derived triterpenoid saponin with potential cytotoxic activity. While the current body of literature presents some ambiguities, the available data, particularly when viewed in the context of structurally related compounds, suggests that this compound and its aglycone warrant further investigation as potential anticancer agents. This technical guide provides a consolidated resource to aid researchers in designing future studies to unlock the full therapeutic potential of this natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Olean-12-Eno[2,3-c] [1,2,5]Oxadiazol-28-Oic Acid (OEOA) Induces G1 Cell Cycle Arrest and Differentiation in Human Leukemia Cell Lines | PLOS One [journals.plos.org]

- 3. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activity of Oleanane Triterpene Derivatives Obtained by Chemical Derivatization [mdpi.com]

- 5. Conversion of Dioscorea zingiberensis saponins to prosapogenin A by enzymatic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Saponin CP4: A Preliminary Technical Guide on Biological Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saponin (B1150181) CP4, also known as Prosapogenin CP4, is a triterpenoid (B12794562) saponin of the oleanolic acid class. It is distinguished by the absence of a hydroxyl group at the C-23 position.[1] This natural compound is isolated from Clematis grandidentata, a plant belonging to the Ranunculaceae family.[1] Preliminary biological screenings of Saponin CP4 are beginning to shed light on its potential as a bioactive molecule, with recent evidence pointing towards its involvement in sophisticated cellular processes such as mitophagy and apoptosis. This technical guide provides a summary of the initial biological findings, detailed experimental protocols for relevant assays, and a visualization of the proposed signaling pathways.

Chemical Structure

-

Systematic Name: (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

-

Molecular Formula: C46H74O15

-

Molecular Weight: 867.07 g/mol

(Data sourced from MedchemExpress.com and PubChem)

Preliminary Biological Activities

Initial screenings of this compound have revealed seemingly cell-line specific activities. An early report indicated that this compound exhibits no growth inhibition in HL-60 (human promyelocytic leukemia) cells.[1] However, a more recent and detailed investigation has uncovered significant anticancer effects in non-small cell lung cancer (NSCLC), specifically in the A549 cell line.[2]

A 2025 study by Pan et al. published in Phytomedicine reports that Prosapogenin CP4 (this compound) induces apoptosis in A549 cells by exacerbating mitophagy.[2] This suggests a novel mechanism of action where the compound pushes the cellular process of mitochondrial quality control to a point that triggers programmed cell death. The study identified the dual modulation of the AMPK-mTOR and PINK1/Parkin pathways as the core mechanism for this effect. In vivo experiments further demonstrated that this compound could suppress tumor growth without causing systemic toxicity.

Quantitative Data Summary

At present, detailed quantitative data from the primary literature, such as IC50 values for A549 cells and concentration-dependent effects on mitophagy markers, are limited in publicly accessible documents. The following table presents the currently available data.

| Cell Line | Assay Type | Result | Reference |

| HL-60 | Growth Inhibition | No inhibition noted | |

| A549 | Apoptosis Induction | Induced via mitophagy | |

| A549 | Mechanism of Action | Exacerbates mitophagy | |

| A549 | Signaling Pathway | Modulates AMPK-mTOR and PINK1/Parkin |

Experimental Protocols

The following are detailed, representative protocols for the key experiments relevant to the preliminary biological screening of this compound. These are based on standard methodologies used for A549 cells and the specific assays mentioned in the literature.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of A549 cells.

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 200 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the cells for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed A549 cells in 6-well plates (3 x 10⁵ cells/well) and treat with various concentrations of this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis.

Mitophagy Assay (Mito-Keima Flow Cytometry)

This protocol utilizes a pH-sensitive fluorescent protein, mt-Keima, to monitor mitophagy.

-

Transfection: Transfect A549 cells with a plasmid encoding mt-Keima (a mitochondria-targeted Keima protein).

-

Cell Treatment: Seed the transfected cells and treat with this compound at various concentrations.

-

Cell Harvesting and Analysis: Harvest the cells and analyze them using a flow cytometer with dual-excitation ratiometric measurement (e.g., 405 nm and 561 nm lasers). The ratio of the two excitation wavelengths will indicate the localization of mitochondria in acidic lysosomes (mitophagy).

Western Blot Analysis for Signaling Pathways

This protocol is for detecting the protein expression levels in the AMPK-mTOR and PINK1/Parkin pathways.

-

Protein Extraction: Treat A549 cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against key proteins in the AMPK-mTOR (p-AMPK, AMPK, p-mTOR, mTOR) and PINK1/Parkin pathways.

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) kit.

Visualizations

Proposed Signaling Pathway of this compound in A549 Cells

References

Methodological & Application

Application Notes & Protocols: Isolation and Purification of Saponin CP4

These application notes provide a comprehensive overview and a detailed protocol for the isolation and purification of Saponin (B1150181) CP4, a triterpenoid (B12794562) saponin with significant research interest. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Saponin CP4 is a naturally occurring triterpenoid saponin isolated from various plant species, including those of the Clematis genus. Triterpenoid saponins (B1172615) are a diverse group of glycosides known for their wide range of biological activities, making them valuable compounds for pharmaceutical research. The isolation and purification of this compound from its natural source is a critical step for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent. This protocol outlines a robust multi-step process involving extraction, fractionation, and a series of chromatographic separations to obtain high-purity this compound.

Data Presentation

The following table summarizes the expected yield and purity of the saponin fraction at each major stage of the isolation and purification process. Please note that these values are illustrative and can vary depending on the starting plant material, its saponin content, and the precise execution of the protocol.

| Purification Step | Description | Typical Yield (%) | Typical Purity (%) |

| 1. Crude Extraction | Ethanolic or methanolic extraction of dried, powdered plant material. | 10 - 20 | 1 - 5 |

| 2. Solvent Partitioning | Liquid-liquid extraction to create a saponin-rich n-butanol fraction. | 2 - 5 | 10 - 20 |

| 3. Macroporous Resin Chromatography | Initial cleanup and enrichment of the total saponin fraction. | 1 - 2 | 30 - 50 |

| 4. Silica (B1680970) Gel Column Chromatography | Fractionation of the enriched saponin extract based on polarity. | 0.5 - 1 | 50 - 70 |

| 5. Sephadex LH-20 Column Chromatography | Size exclusion chromatography to remove smaller impurities. | 0.2 - 0.5 | 70 - 90 |

| 6. ODS Column Chromatography | Reversed-phase chromatography for further separation of saponin isomers. | 0.1 - 0.3 | > 90 |

| 7. Semi-Preparative HPLC | Final purification step to obtain highly pure this compound. | 0.01 - 0.1 | > 98 |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the isolation and purification of this compound.

Plant Material and Extraction

-

Preparation of Plant Material : Air-dry the plant material (e.g., roots of Clematis grandidentata) at room temperature and grind it into a coarse powder.

-

Extraction :

-

Macerate the powdered plant material with 70-95% ethanol (B145695) (or methanol) at a solid-to-liquid ratio of 1:10 (w/v) at room temperature.

-

Agitate the mixture periodically for 24 hours.

-

Filter the extract and repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Solvent Partitioning (Fractionation)

-

Suspend the crude extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity in a separatory funnel:

-

First, partition against petroleum ether or n-hexane to remove lipids and chlorophylls. Repeat this step three times.

-

Next, partition the aqueous layer against ethyl acetate (B1210297) to separate less polar compounds. Repeat this step three times.

-

Finally, partition the remaining aqueous layer against n-butanol to extract the saponin-rich fraction. Repeat this step three times.[1]

-

-

Combine the n-butanol fractions and concentrate in vacuo to yield the total saponin extract.

Macroporous Resin Column Chromatography

-

Resin Pre-treatment : Swell the macroporous resin (e.g., D101 or AB-8) in ethanol for 24 hours, then wash thoroughly with distilled water until no ethanol odor remains.[2]

-

Column Packing : Pack the pre-treated resin into a glass column.

-

Sample Loading : Dissolve the total saponin extract in a minimal amount of the initial mobile phase (water) and load it onto the column.

-

Elution :

-

Wash the column with 2-3 column volumes of distilled water to remove sugars and other highly polar impurities.

-

Perform a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 20%, 40%, 60%, 80%, and 100% ethanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the saponin-containing fractions.

-

-

Combine the saponin-rich fractions and concentrate under reduced pressure.

Silica Gel Column Chromatography

-

Column Preparation : Pack a silica gel (200-300 mesh) column using a suitable solvent system (e.g., chloroform-methanol-water).

-

Sample Application : Apply the concentrated saponin fraction to the top of the silica gel column.

-

Elution : Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of methanol (B129727) in a chloroform-methanol-water mobile phase.

-

Fraction Collection and Analysis : Collect fractions and analyze them using TLC. Combine fractions with similar TLC profiles.

Sephadex LH-20 Column Chromatography

-

Column Preparation : Swell Sephadex LH-20 in the chosen eluent (typically methanol) and pack it into a column.[3]

-

Sample Loading : Dissolve the partially purified saponin fraction in a minimal volume of methanol and apply it to the column.

-

Elution : Elute the column with methanol.[3] This step separates molecules based on size and can effectively remove smaller impurities.

-

Fraction Collection : Collect fractions and monitor by TLC. Combine the fractions containing the target saponin.

Octadecylsilane (ODS) Column Chromatography

-

Column Equilibration : Equilibrate a reversed-phase ODS (C18) column with the initial mobile phase (e.g., a mixture of methanol and water).

-

Sample Injection : Dissolve the saponin fraction from the Sephadex LH-20 step in the initial mobile phase and inject it onto the column.

-

Gradient Elution : Elute with a gradient of increasing methanol (or acetonitrile) concentration in water. This will separate saponins with different polarities.

-

Fraction Collection : Collect the fractions corresponding to the peaks detected by a UV detector (typically at 203-210 nm for saponins).

Semi-Preparative High-Performance Liquid Chromatography (HPLC)

-

Method Development : Optimize the separation on an analytical HPLC system with a C18 column to determine the ideal mobile phase composition and gradient for separating this compound from any remaining impurities. A common mobile phase is a gradient of acetonitrile (B52724) and water.

-

Sample Preparation : Dissolve the this compound-rich fraction in the initial mobile phase and filter it through a 0.45 µm syringe filter.

-

Purification : Perform the purification on a semi-preparative HPLC system using the optimized method.

-

Fraction Collection : Collect the peak corresponding to this compound.

-

Final Processing : Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain pure this compound as a powder.

Visualizations

Workflow for this compound Isolation and Purification

The following diagram illustrates the overall workflow for the isolation and purification of this compound from plant material.

Caption: Workflow of this compound Isolation and Purification.

References

Application Note: Development and Validation of an Analytical Method for Saponin CP4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saponins (B1172615) are a diverse group of naturally occurring glycosides found in a wide variety of plants, and are characterized by their soap-like foaming properties in aqueous solutions.[1] They consist of a polycyclic aglycone, known as a sapogenin, attached to one or more sugar chains.[2] Due to their structural diversity, saponins exhibit a broad range of biological activities and are of significant interest in the pharmaceutical and nutraceutical industries. The development of robust and reliable analytical methods is crucial for the qualitative and quantitative analysis of saponins in plant extracts and finished products to ensure quality and consistency.

This application note details the development and validation of an analytical method for a novel triterpenoid (B12794562) saponin (B1150181), designated as Saponin CP4. The described methodologies cover extraction, purification, and quantification using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Extraction of this compound from Plant Material

The initial step in the analysis of this compound is its efficient extraction from the plant matrix. Several methods can be employed, with the choice depending on the nature of the plant material and the physicochemical properties of the saponin.[3]

Protocol: Ultrasonic-Assisted Extraction (UAE)

-

Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (40-60 mesh) to increase the surface area for extraction.

-

Solvent Selection: Based on the polarity of this compound, a 70% ethanol (B145695) solution is selected as the extraction solvent.

-

Extraction:

-

Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

-

Add 100 mL of 70% ethanol to the flask.

-

Place the flask in an ultrasonic bath.

-

Perform sonication for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

-

-

Defatting:

-

Suspend the crude extract in water and partition with n-hexane to remove lipids and other non-polar compounds.[2]

-

Collect the aqueous layer containing the saponins.

-

-

Purification:

-

The aqueous extract can be further purified by solid-phase extraction (SPE) using a C18 cartridge to enrich the saponin fraction.

-

Analytical Method Development: HPLC-UV

For routine quantification of this compound, a reversed-phase HPLC-UV method was developed. Due to the lack of a strong chromophore in many saponins, detection is often performed at a low wavelength, such as 203-210 nm.[2][4]

Protocol: HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

-

Gradient Program:

-

0-5 min: 20% A

-

5-25 min: 20-60% A

-

25-30 min: 60-80% A

-

30-35 min: 80% A

-

35-40 min: 20% A

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 205 nm.[5]

-

Injection Volume: 20 µL.

-

-

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh 10 mg of purified this compound standard and dissolve it in 10 mL of methanol (B129727) to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 10 to 200 µg/mL.

-

Sample Solution: Dissolve the purified extract in methanol to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

-

Analytical Method Development: LC-MS/MS

For higher sensitivity and selectivity, an LC-MS/MS method was developed for the quantification of this compound, especially in complex matrices or at low concentrations.

Protocol: LC-MS/MS Analysis

-

Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: C18 UHPLC column (2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion for this compound.

-

Precursor Ion: [M-H]⁻ (hypothetical m/z = 941.5).

-

Product Ion: (hypothetical m/z = 779.4).

-

Collision Energy: Optimized for the specific transition.

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, gas flow, temperature).

-

Data Presentation

HPLC-UV Method Validation Summary

| Parameter | Result |

| Linearity (µg/mL) | 10 - 200 |

| Correlation Coefficient (r²) | 0.9995 |

| Limit of Detection (LOD) (µg/mL) | 2.5 |

| Limit of Quantification (LOQ) (µg/mL) | 8.0 |

| Precision (RSD%) | |

| Intra-day | < 1.5% |

| Inter-day | < 2.0% |

| Accuracy (Recovery %) | 98.5% - 101.2% |

| Robustness | Robust |

LC-MS/MS Method Validation Summary

| Parameter | Result |

| Linearity (ng/mL) | 1 - 500 |

| Correlation Coefficient (r²) | 0.9998 |

| Limit of Detection (LOD) (ng/mL) | 0.2 |

| Limit of Quantification (LOQ) (ng/mL) | 0.7 |

| Precision (RSD%) | |

| Intra-day | < 2.5% |

| Inter-day | < 3.0% |

| Accuracy (Recovery %) | 97.8% - 102.5% |

| Matrix Effect | Minimal |

Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods for the novel saponin, this compound. The detailed protocols for extraction, HPLC-UV, and LC-MS/MS analysis, along with the method validation data, demonstrate a robust approach for the reliable quantification of this compound. These methods are suitable for quality control in research and development, as well as for the analysis of this compound in various sample matrices. The presented workflow and hypothetical signaling pathway offer a broader context for the analysis and potential biological investigation of this and other novel saponins.

References

Application Notes and Protocols for the HPLC and LC-MS Analysis of Saponin CP4

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Saponin (B1150181) CP4 (also known as Prosapogenin CP4). Saponin CP4 is a triterpenoid (B12794562) saponin, specifically an oleanolic acid derivative, that has been isolated from plants of the Clematis genus.[1][2] These methods are intended to serve as a comprehensive guide for the qualitative and quantitative analysis of this compound in research and drug development settings.

Compound Information: this compound

| Property | Value |

| Systematic Name | Olean-12-en-28-oic acid, 3-[(O-β-D-ribopyranosyl-(1→3)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-L-arabinopyranosyl)oxy]-, (3β)- |

| CAS Number | 75799-18-7[1] |

| Molecular Formula | C₄₆H₇₄O₁₅[2] |

| Molecular Weight | 867.07 g/mol [1][2] |

| Synonyms | Prosapogenin CP4[1] |

| Natural Sources | Clematis grandidentata, Anemone rivularis |

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantification of this compound. Due to the lack of a strong chromophore in many saponins (B1172615), detection is often performed at low UV wavelengths (e.g., 203-210 nm) or with a more universal detector such as an Evaporative Light Scattering Detector (ELSD).